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Compound of Interest

Compound Name: (R)-2-acetoxy-2-phenylacetic acid

Cat. No.: B152253 Get Quote

A comprehensive spectroscopic and analytical guide to (R)-2-acetoxy-2-phenylacetic acid is

presented for researchers, scientists, and professionals in drug development. This document

details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data for this chiral compound, supplemented with detailed experimental

protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Spectroscopic Data Summary
The empirical formula for (R)-2-acetoxy-2-phenylacetic acid is C₁₀H₁₀O₄, with a molecular

weight of 194.18 g/mol .[1][2][3] The following tables summarize the key spectroscopic data

obtained from various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b152253?utm_src=pdf-interest
https://www.benchchem.com/product/b152253?utm_src=pdf-body
https://www.benchchem.com/product/b152253?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/O-Acetylmandelic-acid
https://cymitquimica.com/products/02-H56492/51019-43-3/r-o-acetylmandelic-acid-98/
https://www.sigmaaldrich.com/US/en/product/aldrich/253030
https://www.benchchem.com/product/b152253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.76 broad singlet 1H
Carboxylic Acid (-

COOH)

7.45–7.51 multiplet 2H Aromatic (Cₐᵣᵧₗ-H)

7.36–7.42 multiplet 3H Aromatic (Cₐᵣᵧₗ-H)

5.93 singlet 1H Methine (-CH)

2.19 singlet 3H Methyl (-CH₃)

Source:[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

Chemical Shift (δ) ppm Assignment

174.55 Carboxylic Acid (C=O)

170.38 Ester (C=O)

132.98 Aromatic (Cₐᵣᵧₗ)

129.49 Aromatic (Cₐᵣᵧₗ-H)

128.86 Aromatic (Cₐᵣᵧₗ-H)

127.62 Aromatic (Cₐᵣᵧₗ-H)

74.02 Methine (-CH)

20.59 Methyl (-CH₃)

Source:[4]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for (R)-2-acetoxy-2-phenylacetic acid

Wavenumber (cm⁻¹) Intensity Assignment

3014 very broad O-H stretch (Carboxylic Acid)

1752 very strong C=O stretch (Ester)

1686 very strong C=O stretch (Carboxylic Acid)

Source:[4]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for (R)-2-acetoxy-2-phenylacetic acid

m/z Interpretation

176 [M-H₂O]⁺ (Loss of water from the molecular ion)

Note: The molecular ion peak [M]⁺ at m/z = 194 is often not observed in GC/MS for this

compound.[4]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of (R)-2-acetoxy-2-
phenylacetic acid.

Synthesis
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(R)-2-acetoxy-2-phenylacetic acid can be synthesized by the acetylation of (R)-mandelic acid

with acetic anhydride in the presence of pyridine.[4]

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g.,

300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum. The instrument's software will automatically ratio the sample

spectrum to the background spectrum to generate the absorbance or transmittance

spectrum.

Gas Chromatography-Mass Spectrometry (GC/MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

GC Conditions:

Inject a small volume of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar or moderately polar column).

Program the oven temperature to ramp from a low initial temperature to a final

temperature to ensure separation of the analyte from any impurities.

MS Conditions:

Use electron ionization (EI) as the ionization source.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-300).

Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of (R)-2-acetoxy-2-phenylacetic acid with key

atoms labeled to correlate with the NMR data.
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Caption: Molecular structure of (R)-2-acetoxy-2-phenylacetic acid.

Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of an organic compound like (R)-2-acetoxy-
2-phenylacetic acid is depicted below.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-2-acetoxy-2-phenylacetic acid spectroscopic data
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152253#r-2-acetoxy-2-phenylacetic-acid-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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